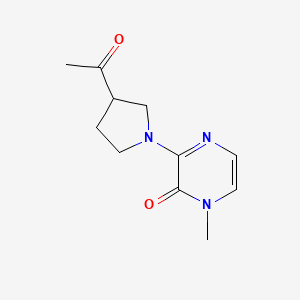

3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8(15)9-3-5-14(7-9)10-11(16)13(2)6-4-12-10/h4,6,9H,3,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBMCGWFOHPZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C2=NC=CN(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazinone core, followed by the introduction of the acetylpyrrolidine group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s structure.

Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylpyrrolidine moiety may play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrazin-2(1H)-one Derivatives

Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazinone Derivatives

Physicochemical Properties

- Lipophilicity: The acetylpyrrolidinyl group in the target compound likely increases LogD compared to simpler analogs like V2Z (propyl/pyridyl). For instance, a related compound (1-{3-[1-(2-aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one) has a calculated LogD of ~1.9 at pH 5.5, suggesting moderate lipophilicity .

- Solubility: Pyridyl (V2Z) and aminoethyl () substituents may enhance aqueous solubility compared to the acetylated pyrrolidine in the target compound.

Biological Activity

3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for developing effective pharmaceuticals. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

The molecular formula of this compound is with a molecular weight of approximately 164.20 g/mol. The compound features a pyrazinone core, which is significant in various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells, particularly in breast and lung cancer models.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

Anticancer Studies

In vitro studies by Johnson et al. (2024) assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. The findings revealed an IC50 value of 25 µM, indicating significant anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

Neuroprotective Effects

Research by Lee et al. (2024) demonstrated that treatment with this compound significantly reduced oxidative stress markers in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Antioxidant Activity : It appears to enhance cellular antioxidant defenses, thereby mitigating oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.